(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
CQRICPAZGLNNEM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Functionalization of the Aromatic Ring
The initial step involves selective bromination and fluorination of a phenyl precursor to yield 2-bromo-5-fluorophenyl derivatives. Methods include:
- Starting from 2-fluorophenylacetic acid esters, followed by bromination using brominating agents such as N-bromosuccinimide (NBS) or pyridinium tribromide under controlled conditions (20–25 °C) in solvents like methylene dichloride, trichloromethane, or hexanaphthene.
- Reaction parameters such as molar ratios (e.g., 1.0–1.3:1 for 2-fluorophenylacetate to formyl chloride), solvent choice (1,4-dioxane, DMF), and reaction times (6–8 hours) are optimized to maximize yield and selectivity.
Formation of the Chiral Ethanamine Side Chain
The chiral amine moiety is introduced typically via asymmetric synthesis techniques or chiral pool synthesis:
- One approach involves the reduction or amination of 1-(2-bromo-5-fluorophenyl)ethanone intermediates to form the corresponding (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine.
- Asymmetric catalytic hydrogenation or enzymatic resolution methods can be employed to achieve high enantiomeric excess.
- The chiral center is established at the α-position to the amine group, ensuring the (S)-configuration.
Representative Synthetic Route (Based on Literature)
- Purification is commonly achieved by flash column chromatography using eluent mixtures such as 10% diethyl ether in petroleum ether to isolate intermediates and final products with high purity.
- High-performance liquid chromatography (HPLC) is used to assess purity, with typical purities exceeding 96% for brominated intermediates.
- Spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry confirm structural integrity and substitution patterns.
- The choice of solvent and brominating agent significantly affects the yield and purity of brominated intermediates. For example, hexanaphthene and methylene dichloride mixtures provide good solubility and reaction control.
- Reaction temperature control (20–25 °C) and gradual addition of brominating agents improve selectivity and reduce side-product formation.
- The molar ratio of starting materials is critical; slight excess of formyl chloride (up to 1.1:1) optimizes acylation without excess reagent waste.
- Enantioselective synthesis of the chiral amine remains a key challenge; catalytic asymmetric hydrogenation and enzymatic methods are promising but require further development for industrial scale.
| Parameter | Range/Condition | Effect on Synthesis |
|---|---|---|
| Starting ester | 2-fluorophenylacetic acid ethyl or methyl ester | Precursor for acylation step |
| Formyl chloride molar ratio | 1.0–1.3:1 (ester:formyl chloride) | Controls acylation efficiency |
| Brominating agent | NBS, pyridinium tribromide | Introduces bromine selectively |
| Solvent | 1,4-dioxane, DMF, methylene dichloride, hexanaphthene | Influences solubility and reaction rate |
| Temperature | 20–50 °C | Affects reaction kinetics and selectivity |
| Reaction time | 3–8 hours | Ensures complete conversion |
| Purification | Flash chromatography, HPLC | Achieves high purity (>96%) |
The preparation of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine involves a carefully controlled multi-step synthesis starting from fluorinated phenyl precursors, followed by selective bromination and chiral amine formation. Optimization of reaction conditions such as reagent ratios, solvents, temperature, and purification techniques is essential to achieve high yield and enantiomeric purity. Current research emphasizes the importance of asymmetric synthesis methods to establish the chiral center effectively, which is critical for the compound’s biological applications.
This comprehensive approach to the preparation of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine integrates classical halogenation chemistry with modern asymmetric synthesis techniques, providing a reliable pathway for research and potential industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an anticancer agent. In vitro studies have indicated that it induces apoptosis in cancer cell lines, particularly HCT116 colorectal cancer cells, through mechanisms involving the activation of p53 pathways. The compound's GI50 value (the concentration required to inhibit cell growth by 50%) is reported to be approximately 2.6 µM in these studies.
Antimicrobial Activity
Recent research has demonstrated the antibacterial properties of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics like colistin and vancomycin .
Table 1: Antimicrobial Activity of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Klebsiella pneumoniae | 100 |
| Pseudomonas aeruginosa | 75 |
| Acinetobacter baumannii | 100 |
Biochemical Research
The compound serves as a valuable tool in studying enzyme-substrate interactions due to its ability to act as a ligand in biochemical assays. Its unique structure allows researchers to explore binding affinities with various proteins, enhancing our understanding of molecular mechanisms in biological systems .
Case Study 1: Anticancer Mechanism
A study investigated the effects of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine on HCT116 cells. The results indicated that treatment with the compound led to increased levels of cleaved PARP and decreased Bcl-2 levels, suggesting that it promotes apoptosis through p53 activation pathways. This mechanism highlights its potential for development into a therapeutic agent for colorectal cancer.
Case Study 2: Antibacterial Efficacy
In another study focusing on antimicrobial properties, (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine was tested against a panel of bacterial strains. The findings revealed significant antibacterial activity, particularly against multidrug-resistant strains, underscoring its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
Compounds with bromo-fluoro-phenyl groups but differing substituent positions or functional groups exhibit distinct physicochemical and spectral properties:
Key Observations :
- Functional Group Impact : The ketone derivative (2-Bromo-1-(2-chlorophenyl)ethan-1-one) lacks the amine group, resulting in higher density (1.602 g/cm³) and distinct reactivity compared to amines .
- Ring Systems : The pyrazole derivative introduces heterocyclic aromaticity, which may enhance hydrogen-bonding interactions compared to the simpler phenyl-ethanamine structure.
Stereochemical Variants
Enantiomeric and diastereomeric forms of bromo-fluoro-phenyl ethanamines exhibit divergent properties:
Key Observations :
- Stereochemical Influence : The (R)-enantiomer in demonstrates how configuration affects salt formation and stability.
Spectral Data Comparison
NMR and mass spectrometry data highlight functional group and substituent effects:
Key Observations :
- Alkyl Substituents : Ethyl and isopropyl groups in downfield-shift adjacent protons due to electron-donating effects.
- Aromatic Signals : Bromo and fluoro substituents in the target compound would likely deshield aromatic protons, producing distinct splitting patterns compared to alkyl-substituted analogs.
Biological Activity
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine, a chiral amine with the molecular formula CHBrFN and a molecular weight of approximately 218.07 g/mol, is characterized by the presence of bromine and fluorine substituents on a phenyl ring. This unique structural configuration enhances its potential biological activity, making it a compound of interest in pharmaceutical research.
The compound can be synthesized through various synthetic routes, which underscore its accessibility for research applications. The presence of halogen atoms is believed to influence its lipophilicity and bioavailability, crucial factors in drug design and development.
Research indicates that (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine interacts with numerous biological receptors and enzymes. The halogen substitutions may enhance binding affinity and modulate biological pathways. Preliminary studies suggest that this compound could serve as a potential therapeutic agent due to its interaction with specific molecular targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine. For instance, similar compounds have shown significant antibacterial activity against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Klebsiella pneumoniae | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
These findings suggest that compounds with similar structural features may exhibit potent antibacterial effects .
Study on Antibacterial Activity
In a recent study, the antibacterial activity of related α,β-unsaturated carbonyl compounds was evaluated using computational chemistry tools such as AutoDock for molecular docking analysis. The study identified several protein targets for these compounds, including DNA gyrase and dihydrofolate reductase, which are critical in bacterial growth inhibition .
The study's methodology involved:
- Preparation of Bacterial Cultures : Bacteria were grown to mid-logarithmic phase.
- MIC Determination : The Resazurin method was employed to visually inspect the plates for bacterial growth inhibition.
- Data Analysis : Results indicated that compounds with similar structures to (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine demonstrated promising antibacterial activity.
Potential Applications in Drug Development
Given its structural characteristics and preliminary biological activity data, (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine is being investigated for potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in therapeutic contexts, particularly in treating infections caused by resistant bacterial strains .
Q & A
How can researchers efficiently synthesize (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine while ensuring enantiomeric purity?
Answer:
A common strategy involves asymmetric reduction of the corresponding ketone precursor, 2-bromo-5-fluorophenylacetone , using chiral catalysts. For example, palladium-based catalysts under hydrogen gas (1 atm) in aqueous conditions have been shown to reduce oximes or ketones to amines with high stereoselectivity . Enantiomeric purity can be verified via chiral HPLC or polarimetry, supported by X-ray crystallography to confirm absolute configuration .
Key Methodological Steps:
- Use chiral ligands (e.g., BINAP) with palladium catalysts to induce stereoselectivity.
- Optimize reaction conditions (pH, temperature, solvent) to minimize racemization.
- Validate purity using [α]D values and cross-check with crystallographic data .
What advanced techniques are used to resolve the absolute configuration of this compound in crystallographic studies?
Answer:
X-ray crystallography paired with the SHELX software suite is the gold standard. The compound’s bromine and fluorine atoms provide strong anomalous scattering, aiding phase determination. For example, in similar structures, the N-terminal globular domain of SARS-CoV-2 nsp1 was resolved at 1.10 Å resolution using SHELXL for refinement .
Methodology:
- Grow single crystals in inert solvents (e.g., hexane/ethyl acetate).
- Collect diffraction data and use SHELXD for structure solution.
- Refine with SHELXL , leveraging halogen-heavy atoms for phasing .
- Visualize stereochemistry using ORTEP-3 to confirm the (S)-configuration .
How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
Answer:
The bromine and fluorine substituents confer high lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability studies indicate sensitivity to light and moisture, necessitating storage under nitrogen at –20°C .
Experimental Considerations:
- Solubility Testing: Screen solvents using UV-Vis spectroscopy.
- Stability Protocols: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Handling: Use Schlenk lines for air-sensitive reactions .
How can regioselectivity challenges be addressed when using this compound as an intermediate in drug synthesis?
Answer:
The electron-withdrawing bromine and fluorine groups direct electrophilic substitution to the para position. For example, in palladium-catalyzed cross-coupling reactions, Buchwald-Hartwig amination selectively functionalizes the aromatic ring without disrupting the stereocenter .
Advanced Strategies:
- Employ directing groups (e.g., boronate esters) to control coupling sites.
- Use DFT calculations to predict reactive sites and optimize catalyst systems.
- Validate regioselectivity via LC-MS and 2D NMR (e.g., NOESY) .
How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., rotamers) in solution vs. static crystal structures.
Resolution Workflow:
NMR Analysis: Perform variable-temperature NMR to identify conformational exchange.
Crystallographic Validation: Compare solution-phase data with X-ray-derived bond lengths/angles.
Computational Modeling: Use Density Functional Theory (DFT) to simulate NMR chemical shifts and match experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
